molecular formula C18H13ClF2N4O3S B2695170 N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide CAS No. 872621-74-4

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

Cat. No.: B2695170
CAS No.: 872621-74-4
M. Wt: 438.83
InChI Key: NOKPNNKMMVBNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death. This compound acts by occupying a unique pocket in the kinase domain, stabilizing RIPK1 in an inactive conformation and thereby preventing its kinase activity and the subsequent formation of the necrosome complex. Its research value is paramount in dissecting the molecular pathways of necroptosis and its contribution to the pathogenesis of various diseases. Studies have shown that this inhibitor is effective in preclinical models for investigating and potentially mitigating tissue damage in conditions such as ischemic brain injury , inflammatory bowel disease , and kidney injury . By providing a specific tool to block RIPK1-mediated signaling, this compound enables researchers to distinguish necroptosis from other cell death pathways like apoptosis and to explore RIPK1 as a therapeutic target for a wide range of neurodegenerative, inflammatory, and oncological disorders.

Properties

IUPAC Name

N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKPNNKMMVBNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Compound Overview

Chemical Properties:

  • Molecular Formula: C₁₈H₁₃ClF₂N₄O₃S
  • Molecular Weight: 438.83 g/mol
  • CAS Number: 872621-74-4

This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of functional groups such as the chlorophenyl moiety and difluorobenzamide enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites. This prevents substrate binding and subsequent catalytic activity.
  • Receptor Modulation: It interacts with cell membrane receptors, influencing signal transduction pathways and cellular responses.
  • Antiproliferative Activity: Studies have shown that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest (e.g., elevation of p53 and caspase 3 levels) .

Anticancer Activity

A study published in PMC evaluated the antiproliferative effects of oxadiazole derivatives against human liver (HepG2) and breast (MCF-7) cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity without harming normal fibroblast cells . The mechanism involved the down-regulation of cyclin-dependent kinase 1 (cdk1) and inhibition of mitogen-activated protein kinase (MAPK) pathways.

Structure Activity Relationship (SAR)

Research on oxadiazole compounds has established a correlation between structural features and biological activity. For instance, modifications at specific positions on the oxadiazole ring significantly influence potency against cancer cells . The presence of electron-donating groups like methyl at strategic positions enhances activity due to improved interactions with target proteins.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-chloro-N-(5-(2-(4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)benzamideStructureAnticancer
4-(5-mercurto-1,3,4-oxadiazol-2-yl)phthalazinoneStructureAntiproliferative

These comparisons highlight the unique properties of this compound in terms of its structural complexity and potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promising anticancer properties in various studies. For instance, derivatives of oxadiazoles have been evaluated for their ability to inhibit cancer cell growth. A study indicated that certain oxadiazole derivatives exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . The structural components of N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide may contribute to its efficacy through interactions with specific molecular targets involved in cancer progression.

Antimicrobial Properties
Research has also demonstrated the antimicrobial potential of oxadiazole derivatives. Compounds similar to this compound have been reported to inhibit the growth of various bacterial strains at low concentrations . This suggests that the compound could be further explored for its application in treating bacterial infections.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its effects involves potential interactions with enzymes and proteins that recognize its functional groups. The presence of thiol and amide functionalities enhances its binding affinity to biological macromolecules . Understanding these interactions is crucial for optimizing the compound's pharmacological profile.

Biochemical Pathways
The compound's structural features suggest it may influence several biochemical pathways related to cell proliferation and apoptosis. Its ability to form covalent bonds and engage in hydrogen bonding with target proteins could modulate pathways that are critical in cancer biology and microbial resistance .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the efficacy of oxadiazole derivativesShowed significant growth inhibition in multiple cancer cell lines (PGIs: 75%-86%)
Antimicrobial Efficacy StudyEvaluated antimicrobial propertiesInhibited growth of bacterial strains at concentrations as low as 100 μg/mL
Mechanistic StudyAnalyzed interaction with biological targetsIdentified potential binding sites and biochemical pathways influenced by the compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs can be categorized based on heterocyclic cores and substituents:

Compound Type Heterocycle Key Functional Groups Biological/Physicochemical Implications Reference
Target Compound 1,3,4-oxadiazole Thioether-linked 2-((4-chlorophenyl)amino)-2-oxoethyl; 2,6-difluorobenzamide Enhanced metabolic stability due to oxadiazole; halogenated groups may improve lipophilicity/binding. N/A
Triazole Derivatives [7–9] 1,2,4-triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole’s tautomeric flexibility may influence solubility; sulfonyl groups enhance polarity.
Thiadiazole Derivative 1,3,4-thiadiazole 2,4-Dichlorophenyl; 2,6-difluorobenzamide Thiadiazole’s sulfur atom increases electron density; dichlorophenyl may improve cytotoxicity.
Thiazol-2-amine Derivatives 1,3,4-oxadiazole Substituted 1,3-thiazol-2-amine Thiazole’s nitrogen-sulfur heterocycle may confer antimicrobial activity.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,6-difluorobenzamide group in the target compound and ’s thiadiazole derivative may enhance membrane permeability compared to non-fluorinated analogs.
  • Metabolic Stability : The 1,3,4-oxadiazole core is more resistant to oxidative metabolism than 1,2,4-triazoles, which undergo tautomerization-dependent degradation .
  • Bioactivity : Thiazol-2-amine derivatives () exhibit antimicrobial properties, suggesting the target compound’s thioether and oxadiazole motifs could similarly interact with microbial enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Answer : The compound’s synthesis involves multi-step reactions, including thioether formation (e.g., coupling of thiol-containing intermediates) and oxadiazole ring cyclization. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity (e.g., pyridine or DMF), and stoichiometric ratios of reagents. For example, flow-chemistry methods (as demonstrated in Omura-Sharma-Swern oxidation workflows) improve reproducibility and scalability . Intermediate purification via column chromatography or recrystallization (e.g., using methanol/water systems) ensures high yields .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers anticipate?

  • Answer :

  • NMR : Expect aromatic proton signals for the 4-chlorophenyl (δ 7.3–7.5 ppm) and difluorobenzamide (δ 7.1–7.3 ppm) groups. The thioether-linked methylene group (SCH2) appears as a singlet near δ 3.8–4.2 ppm .
  • IR : Strong C=O stretches (~1650–1700 cm⁻¹) from the amide and oxadiazole groups, and S–C vibrations (~650 cm⁻¹) .
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions stabilizing the oxadiazole-thioether backbone) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Answer : Prioritize enzyme inhibition assays (e.g., PFOR enzyme targeting, given structural similarities to nitazoxanide derivatives) . Cell-based viability assays (MTT or resazurin) in cancer or microbial models can assess cytotoxicity. Include controls for non-specific binding (e.g., using scrambled analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) during structural confirmation?

  • Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Use variable-temperature NMR to detect conformational flexibility. Compare computational models (DFT-optimized geometries) with crystallographic data to reconcile discrepancies. For example, hydrogen-bonding networks observed in X-ray may not be evident in NMR due to solvent interactions .

Q. What computational strategies elucidate the compound’s interaction with biological targets?

  • Answer :

  • Molecular docking : Map binding modes to active sites (e.g., PFOR enzyme’s flavin-binding domain). Use AutoDock Vina with flexible side-chain parameters.
  • MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
  • QSAR : Correlate substituent effects (e.g., fluorobenzamide vs. chlorophenyl groups) with activity .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized without compromising bioactivity?

  • Answer :

  • Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the benzamide ring while monitoring logP via HPLC.
  • Metabolic stability : Replace labile thioether linkages with bioisosteres (e.g., sulfone or methylene groups) and validate via liver microsome assays .
  • Permeability : Use Caco-2 cell models to assess intestinal absorption .

Q. How should researchers design experiments to investigate the compound’s mechanism of action at the molecular level?

  • Answer :

  • Enzyme kinetics : Measure IC50 and Ki values under varying substrate concentrations.
  • Mutagenesis : Target putative binding residues (e.g., catalytic cysteine in PFOR) to confirm critical interactions.
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells .

Data Contradiction Analysis

Example Scenario : Conflicting IC50 values in enzyme inhibition assays.

  • Resolution :
    • Verify reagent purity (e.g., enzyme lot variability).
    • Standardize assay conditions (pH, temperature, cofactors like NADH).
    • Use orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

Technique Key Peaks/Signals Interpretation
1H NMR δ 7.3–7.5 (4H, m)4-Chlorophenyl
δ 7.1–7.3 (2H, d)Difluorobenzamide
IR 1680 cm⁻¹Amide C=O
X-ray N1–H1···N2 (2.89 Å)Centrosymmetric dimer

Table 2 : Optimization Parameters for Synthesis (DoE Example)

Factor Range Optimal Value
Reaction temperature60–100°C80°C
Solvent (DMF:H2O)3:1 to 1:12:1
Catalyst loading5–15 mol%10 mol%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.